REACTION_CXSMILES
|
[F:1][C:2]1[CH:27]=[CH:26][C:5]([CH2:6][CH:7]2[CH2:12][CH2:11][N:10]([CH2:13][CH2:14][N:15]3C(=O)C4C(=CC=CC=4)C3=O)[CH2:9][CH2:8]2)=[CH:4][CH:3]=1.O.NN>C(O)C>[F:1][C:2]1[CH:27]=[CH:26][C:5]([CH2:6][CH:7]2[CH2:12][CH2:11][N:10]([CH2:13][CH2:14][NH2:15])[CH2:9][CH2:8]2)=[CH:4][CH:3]=1 |f:1.2|
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Name
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2-{2-[4-(4-fluoro-benzyl)-piperidin-1-yl]-ethyl}-isoindole-1,3-dione
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Quantity
|
0.087 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(CC2CCN(CC2)CCN2C(C3=CC=CC=C3C2=O)=O)C=C1
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Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
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O.NN
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Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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C(C)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
heated
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Type
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TEMPERATURE
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Details
|
under reflux for 1.5 hours
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Duration
|
1.5 h
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Type
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CUSTOM
|
Details
|
Most of the solvent is evaporated
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Type
|
TEMPERATURE
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Details
|
cooled for 0.5 hours
|
Duration
|
0.5 h
|
Type
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FILTRATION
|
Details
|
The precipitate is filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(CC2CCN(CC2)CCN)C=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |